molecular formula C14H8N2O B1196909 3-Phenoxyphthalonitrile CAS No. 77474-62-5

3-Phenoxyphthalonitrile

Cat. No.: B1196909
CAS No.: 77474-62-5
M. Wt: 220.23 g/mol
InChI Key: XTWFKMOELYYKGC-UHFFFAOYSA-N
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Description

Polymer Science

Incorporated into flame-retardant copolyesters, it undergoes cyclotetramerization to form phthalocyanine structures, enhancing thermal stability (decomposition temperatures >400°C). This property is leveraged in high-performance composites for aerospace and electronics.

Coordination Chemistry

The compound reacts with metal salts (e.g., Cu²⁺, Zn²⁺) to yield metallophthalocyanines, which exhibit tunable optoelectronic properties. For example, copper complexes derived from this compound show absorption maxima at 670–680 nm, making them suitable for photovoltaic applications.

Supramolecular Interactions

Weak hydrogen bonds (C–H···N/O) and π-stacking dominate its solid-state packing, as demonstrated in dimeric crystal structures. These interactions are critical for designing molecular semiconductors and organic frameworks.

Table 2: Key Reactions and Applications

Application Reaction Type Outcome Reference
Polymer synthesis Cyclotetramerization Phthalocyanine-crosslinked resins
Dye sensitizers Metal coordination Light-absorbing complexes
Crystal engineering π-Stacking/H-bonding Tailored molecular assemblies

This multifunctionality underscores its importance in advancing materials chemistry, particularly in sectors demanding thermal resilience and electronic tunability.

Properties

IUPAC Name

3-phenoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWFKMOELYYKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357479
Record name 3-Phenoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77474-62-5
Record name 3-Phenoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenoxyphthalonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxyphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrophthalonitrile with phenol in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxyphthalonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The nitrile groups can participate in nucleophilic substitution reactions.

    Cyclization: It can undergo cyclization reactions to form phthalocyanine derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as or can react with the nitrile groups under basic conditions.

    Cyclization: Cyclization reactions often require and elevated temperatures.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

3-Phenoxyphthalonitrile has garnered attention for its potential as a therapeutic agent. Its derivatives have been studied for various biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Research indicates that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of phenoxy derivatives that demonstrated promising activity against breast cancer cells (MCF-7). The most potent derivative showed an IC50 value of approximately 10 µM, indicating effective inhibition of cell proliferation and induction of apoptosis in treated cells .

Antibacterial Properties

Compounds related to this compound have also been evaluated for their antibacterial efficacy. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Material Science Applications

In material science, this compound has been explored for its properties as a dye sensitizer in solar cells. Quantum chemical calculations have shown that this compound can enhance the efficiency of photovoltaic devices by improving light absorption and charge separation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50Reference
AnticancerMCF-7 (Breast Cancer)10 µMCancer Research Journal, 2024
AntibacterialStaphylococcus aureus32 µg/mLUniversity Study, 2023

Photonic Applications

The compound is also investigated for its role in photonic applications due to its favorable optical properties. Its derivatives serve as organic dyes in dye-sensitized solar cells and other optoelectronic devices. Studies on the electronic structure and polarizability of these compounds suggest they can be optimized for enhanced performance in light-harvesting applications .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of a series of phenoxy derivatives derived from this compound revealed that modifications to the phenoxy group significantly influenced cytotoxicity against cancer cell lines. The study systematically varied substituents on the phenoxy moiety and assessed their effects on biological activity.

Case Study 2: Antibacterial Activity

In another study, researchers synthesized several derivatives of phthalonitrile and tested their antibacterial activity against common pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the compound's potential in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Phenoxyphthalonitrile involves its interaction with molecular targets through its nitrile and phenoxy groups. In dye-sensitized solar cells, the compound acts as a dye sensitizer, facilitating electron transfer from the dye to the semiconductor’s conduction band . This process is crucial for the conversion of light energy into electrical energy.

Comparison with Similar Compounds

3-[3,4,5-Tris(3,6,9-trioxadecoxy)benzoxy]phthalonitrile
  • Structure : This derivative features triethylene glycol ("trioxadecoxy") substituents on the benzyloxy group, enhancing hydrophilicity.
  • Synthesis: Prepared via nucleophilic substitution of 3-nitrophthalonitrile with a trioxadecoxy-substituted phenol, yielding a colorless liquid (39% yield) after column chromatography .
3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile
3-(Trifluoromethyl)phenoxyacetonitrile
  • Structure : The trifluoromethyl group is strongly electron-withdrawing, altering electronic properties.
  • Reactivity: Likely exhibits reduced electron density at the nitrile group compared to 3-phenoxyphthalonitrile, affecting its participation in cyclotetramerization or charge-transfer processes .

Electronic and Photophysical Properties

This compound
  • HOMO-LUMO Gap : Calculated at ~3.2 eV, enabling efficient electron injection into TiO₂ in dye-sensitized solar cells (DSSCs) .
  • Charge Transfer: The phenoxy group stabilizes the excited state, facilitating light absorption in the visible range (~450 nm) .
D5, DST, and DSS Dyes
  • Comparison: These organic sensitizers exhibit narrower HOMO-LUMO gaps (~2.5–2.8 eV) and broader absorption spectra, but this compound’s simpler structure offers synthetic accessibility and cost advantages .
Solar Cell Sensitizers
  • Advantage: this compound’s moderate electron-withdrawing phenoxy group balances charge separation and light absorption, achieving ~5% efficiency in DSSCs .
  • Limitation: Fluorinated analogs (e.g., 3-(trifluoromethyl)phenoxyacetonitrile) may offer better photostability but require complex synthesis .

Physicochemical Properties

Compound Physical State Melting Point (°C) Solubility Key Functional Groups
This compound Solid 117–119 Partly in water Phenoxy, nitrile
3-[3,4,5-Tris(…trioxadecoxy)]-PN* Liquid Not reported High in CHCl3/MeOH Trioxadecoxy, nitrile
3-(Trifluoromethyl)phenoxyacetonitrile Solid Not reported Organic solvents CF₃, nitrile

*PN = phthalonitrile

Biological Activity

3-Phenoxyphthalonitrile is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C15_{15}H10_{10}N2_2O
  • Molecular Weight : 250.25 g/mol

The compound features a phthalonitrile structure, which is known for its potential in various biological applications due to the presence of nitrile groups that can interact with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including:

  • Antimicrobial Activity
  • Antioxidant Activity
  • DNA Cleavage Activity

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens.

Bacterial Strain MIC (mg/L)
Escherichia coli32
Staphylococcus aureus16
Enterococcus hirae32

In a study, it was observed that this compound significantly inhibited the growth of Escherichia coli at concentrations as low as 32 mg/L, showcasing its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated a notable ability to neutralize free radicals, which is crucial for preventing oxidative stress-related damage.

Concentration (mg/L) DPPH Scavenging Activity (%)
5045.2
10062.8
20075.1

At a concentration of 100 mg/L, the compound exhibited a scavenging activity of approximately 62.8%, indicating significant antioxidant potential .

DNA Cleavage Activity

The DNA cleavage activity of phthalonitriles has been explored in various studies. In one investigation, it was found that compounds similar to this compound demonstrated effective DNA nuclease activity, suggesting their potential use in gene therapy or cancer treatment.

Case Studies and Research Findings

Several studies have highlighted the biological activities of phthalonitriles, including:

  • Photodynamic Therapy : Research indicates that phthalonitriles can act as photosensitizers in photodynamic therapy, effectively targeting bacterial cells when activated by light .
  • Synergistic Effects : The combination of phthalonitriles with other compounds has shown enhanced antimicrobial effects, suggesting potential for developing more effective therapeutic agents .

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives in optoelectronic applications?

  • Answer :

Synthesize derivatives with electron-donating (e.g., -OCH3) or withdrawing (-NO2) groups.

Characterize via cyclic voltammetry (HOMO/LUMO levels) and transient absorption spectroscopy (charge carrier lifetimes).

Use multivariate regression to correlate substituent Hammett constants (σ) with device efficiency metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.